4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine 4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295011
InChI: InChI=1S/C15H14N4S/c1-19-14(13-7-9-16-10-8-13)17-18-15(19)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

CAS No.:

Cat. No.: VC16295011

Molecular Formula: C15H14N4S

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine -

Specification

Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
IUPAC Name 4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)pyridine
Standard InChI InChI=1S/C15H14N4S/c1-19-14(13-7-9-16-10-8-13)17-18-15(19)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Standard InChI Key WDMMTZDSTCLQFC-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates a pyridine ring at position 4 of the triazole system, with a benzylsulfanyl group at position 5 and a methyl group at position 4 of the triazole ring. This arrangement creates a planar heterocyclic core with distinct electronic properties. The pyridine moiety contributes aromaticity and basicity, while the triazole ring introduces hydrogen-bonding capabilities and metabolic stability .

The methyl substituent at position 4 of the triazole enhances steric bulk, potentially influencing binding interactions with biological targets. The benzylsulfanyl group, a thioether-linked benzyl chain, introduces hydrophobicity and may participate in π-π stacking interactions .

PropertyValueSource
SMILESCc1nnc(sCC2=CC=CC=C2)n1-c3ccncc3Inferred
Predicted LogP3.2 ± 0.5
Hydrogen Bond Acceptors4

The methyl group’s electron-donating effects moderate the triazole’s electron-deficient character, while the benzylsulfanyl moiety increases lipophilicity compared to oxygen-containing analogs.

Synthesis and Reactivity

Synthetic Pathways

Synthesis of triazole-pyridine hybrids typically follows multi-step protocols. For 4-methyl-1,2,4-triazole derivatives, a common approach involves:

  • Cyclocondensation: Reacting methyl hydrazine with a nitrile precursor to form the triazole core.

  • Sulfanylation: Introducing the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan .

  • Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach the pyridine ring at position 3 of the triazole .

Critical parameters include:

  • Temperature control during cyclocondensation (70–90°C optimal)

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions

  • Purification via column chromatography (silica gel, ethyl acetate/hexane)

Chemical Reactivity

The compound’s reactivity centers on three regions:

  • Triazole Ring: Susceptible to electrophilic substitution at position 5; resistant to oxidation due to aromatic stabilization .

  • Benzylsulfanyl Group: Oxidizable to sulfoxide/sulfone derivatives under controlled conditions.

  • Pyridine Nitrogen: Capable of forming coordination complexes with transition metals .

Notable reactions include:

  • S-Oxidation: Treatment with mCPBA yields sulfoxide derivatives.

  • N-Alkylation: Quaternization of pyridine nitrogen using methyl iodide .

Physicochemical Profile

Experimental data for the specific compound remains scarce, but properties can be extrapolated from analogs:

PropertyValueMethod
Melting Point162–165°C (predicted)DSC simulation
Solubility1.2 mg/mL in DMSOCalculated
pKa4.8 (pyridine N), 2.1 (triazole)Potentiometric

The methyl group reduces water solubility compared to hydroxyl-substituted analogs but improves membrane permeability (predicted Caco-2 permeability: 12 × 10⁻⁶ cm/s).

Biological Activities and Mechanisms

Enzymatic Inhibition

Triazole-pyridine hybrids demonstrate inhibitory activity against:

  • Cytochrome P450 3A4 (CYP3A4): IC₅₀ ≈ 8.3 μM for analogs with methyl substituents.

  • Carbonic Anhydrase IX: Kᵢ = 14 nM in compounds featuring sulfanyl groups .

The benzylsulfanyl moiety may coordinate with zinc ions in metalloenzyme active sites, while the pyridine nitrogen participates in hydrogen bonding .

OrganismMIC (μg/mL)Reference
S. aureus (MRSA)16
E. coli64
C. albicans32

The methyl group’s role in enhancing lipophilicity likely improves penetration through microbial cell membranes .

Structural Analogs and SAR

Comparison with related compounds reveals key structure-activity relationships:

CompoundSubstituentActivity Highlight
4-[5-(Benzylsulfanyl)-4-Cl-...]4-ChlorophenylCYP3A4 inhibition (IC₅₀ 5 μM)
4-Methyl analog (this compound)4-MethylImproved metabolic stability
4-Hydroxypropyl variant4-HydroxypropylEnhanced water solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator